molecular formula C10H13BrN2O B2470448 (1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2291012-67-2

(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2470448
CAS No.: 2291012-67-2
M. Wt: 257.131
InChI Key: QIKATFGFALYNML-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine is a chemical compound that features a cyclopentane ring substituted with an amine group and a 5-bromopyridin-2-yloxy group

Properties

IUPAC Name

(1R,2R)-2-(5-bromopyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3,12H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKATFGFALYNML-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination reactions.

    Attachment of the 5-Bromopyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the bromopyridine derivative is reacted with the cyclopentane intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The bromopyridine moiety can be reduced under specific conditions.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can lead to various substituted pyridine derivatives.

Scientific Research Applications

(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of biological receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine is unique due to its specific substitution pattern and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.

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